molecular formula C7H9Cl2N3 B2381255 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride CAS No. 2411263-42-6

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride

Cat. No. B2381255
CAS RN: 2411263-42-6
M. Wt: 206.07
InChI Key: RZZJEWKTHPSGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride” is a type of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . It is known to be an allosteric modulator of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridines has been achieved through a RhIII-catalyzed cascade olefination/annulation of picolinamides .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole and a pyrazine ring . The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H .


Chemical Reactions Analysis

The reaction of 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions leads to the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .


Physical And Chemical Properties Analysis

The InChI code for this compound is 1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H .

Scientific Research Applications

Antimicrobial Activity

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. By inhibiting microbial growth, it could potentially serve as a basis for novel antibiotics or antifungal agents .

Anti-Inflammatory Potential

Inflammation lies at the core of many diseases. This compound has been explored for its anti-inflammatory effects. By modulating inflammatory pathways, it may contribute to the development of anti-inflammatory drugs .

Antiviral Properties

Viruses pose significant global health challenges. Some derivatives of 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride have demonstrated antiviral activity. Researchers are investigating their potential as viral inhibitors .

Antioxidant Capacity

Oxidative stress plays a role in aging and various diseases. Compounds related to 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride have shown antioxidant properties. These molecules scavenge free radicals, protecting cells from damage .

Antitumor Effects

Cancer remains a major health concern. Some derivatives of this compound exhibit antitumor activity. Researchers are studying their mechanisms of action and potential as cancer therapeutics .

Kinase Inhibition

Kinases play essential roles in cellular signaling pathways. Certain 5H-Pyrrolo[3,4-b]pyridin-7-amine derivatives specifically target kinases. These compounds could be valuable tools for understanding kinase-related diseases and developing targeted therapies .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5H-pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-7-6-5(4-10-7)2-1-3-9-6;;/h1-3H,4H2,(H2,8,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWRNKIZLKYWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=N1)N)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride

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